2-(2,4-Dichlorophenyl)-1h-imidazole
Overview
Description
2-(2,4-Dichlorophenyl)-1h-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1h-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, resulting in higher yields and reduced by-products. The use of microreactors can further improve the mass transfer and heat transfer rates, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted phenyl imidazole derivatives
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1h-imidazole has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has explored its potential as a pharmaceutical agent. It has shown promise in the development of drugs for treating infections and other medical conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1h-imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes involved in the biosynthesis of essential cellular components. For example, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to the disruption of cell membrane integrity and ultimately causing cell death. The compound’s ability to interact with and inhibit specific enzymes makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole
- 2-(2,4-Dichlorophenyl)-1H-benzimidazole
- 2-(2,4-Dichlorophenyl)-1H-pyrazole
Comparison
Compared to other similar compounds, 2-(2,4-Dichlorophenyl)-1h-imidazole stands out due to its unique combination of chemical reactivity and biological activity. While other compounds may share similar structural features, the presence of the imidazole ring and the 2,4-dichlorophenyl group imparts distinct properties that make it particularly effective in certain applications. For instance, its antifungal activity may be more pronounced compared to other related compounds, making it a preferred choice in the development of antifungal agents.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOKIMHNZSUNKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608604 | |
Record name | 2-(2,4-Dichlorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81654-43-5 | |
Record name | 2-(2,4-Dichlorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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